molecular formula C13H20BNO3 B13252358 (4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid

(4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid

Cat. No.: B13252358
M. Wt: 249.12 g/mol
InChI Key: OFVVRTJJRUPFAK-UHFFFAOYSA-N
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Description

(4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound features a boronic acid group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID typically involves the reaction of (4-bromophenyl)methanol with (1-methylpiperidin-2-yl)methanol under basic conditions to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Phenols: From oxidation reactions.

    Boranes: From reduction reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, (4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Biology and Medicine

The compound’s boronic acid group allows it to interact with biological molecules, making it a candidate for drug development. It can be used to design inhibitors for enzymes that have active sites capable of interacting with boronic acids.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and polymers due to its ability to form stable bonds with various organic and inorganic substrates.

Mechanism of Action

The mechanism by which (4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID exerts its effects involves the interaction of its boronic acid group with target molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid can form reversible covalent bonds with hydroxyl or amino groups in proteins, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the piperidine moiety.

    (4-Methoxyphenyl)boronic Acid: Similar structure but with a methoxy group instead of the piperidine moiety.

    (4-(Dimethylamino)phenyl)boronic Acid: Contains a dimethylamino group, offering different electronic properties.

Uniqueness

(4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID is unique due to the presence of the piperidine moiety, which can enhance its interaction with biological targets and provide additional sites for chemical modification. This makes it a versatile compound for both synthetic and medicinal applications.

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

[4-[(1-methylpiperidin-2-yl)methoxy]phenyl]boronic acid

InChI

InChI=1S/C13H20BNO3/c1-15-9-3-2-4-12(15)10-18-13-7-5-11(6-8-13)14(16)17/h5-8,12,16-17H,2-4,9-10H2,1H3

InChI Key

OFVVRTJJRUPFAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCC2CCCCN2C)(O)O

Origin of Product

United States

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